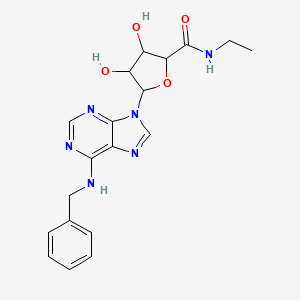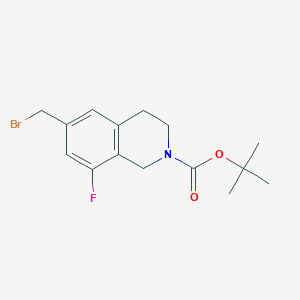
N6-Benzyl-5'-N-ethylcarboxamidoadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Benzyl-5’-N-ethylcarboxamidoadenosine is a synthetic adenosine analog known for its selective agonistic activity on the A3 adenosine receptor. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the fields of immunology and oncology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-5’-N-ethylcarboxamidoadenosine typically involves the alkylation of adenosine derivativesThe final step involves deprotection to yield the target compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory synthesis but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and yield .
化学反応の分析
Types of Reactions: N6-Benzyl-5’-N-ethylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribose moiety.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
科学的研究の応用
N6-Benzyl-5’-N-ethylcarboxamidoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of adenosine analogs in various chemical reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the A3 adenosine receptor.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation, cancer, and cardiovascular diseases.
作用機序
N6-Benzyl-5’-N-ethylcarboxamidoadenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This receptor is involved in various cellular processes, including the regulation of immune responses and apoptosis. Upon binding to the A3 receptor, the compound triggers a cascade of intracellular signaling events, leading to the modulation of gene expression and protein activity .
類似化合物との比較
N6-Cyclopentyladenosine: Another selective A3 adenosine receptor agonist.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: Known for its high affinity for the A3 receptor.
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: Exhibits similar receptor selectivity and potency.
Uniqueness: N6-Benzyl-5’-N-ethylcarboxamidoadenosine stands out due to its unique structural modifications, which confer high selectivity and potency for the A3 adenosine receptor. This makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C19H22N6O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23) |
InChIキー |
VVHDYJFDZYHAMR-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)





![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)

